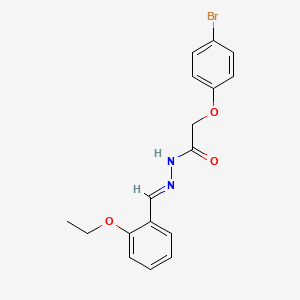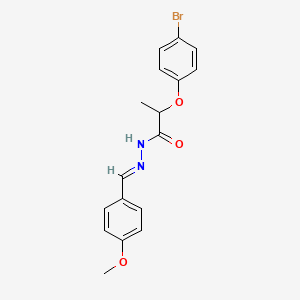
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate is an organic compound with the molecular formula C20H23NO7 and a molecular weight of 389.409 g/mol This compound is known for its unique structure, which includes a methoxyethyl group and a trimethoxybenzoyl group attached to a benzoate core
Méthodes De Préparation
The synthesis of 2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Applications De Recherche Scientifique
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: This compound has a similar trimethoxybenzoyl group but differs in the ester group, which can affect its reactivity and applications.
2-Methoxyethyl 4-((phenoxyacetyl)amino)benzoate:
4-Bromo-2-((3,4,5-trimethoxybenzoyl)amino)benzoate: The presence of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C20H23NO7 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-methoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO7/c1-24-9-10-28-20(23)13-5-7-15(8-6-13)21-19(22)14-11-16(25-2)18(27-4)17(12-14)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22) |
Clé InChI |
AHAUXXCBCURTIY-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977848.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11977868.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)

![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)




![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)
